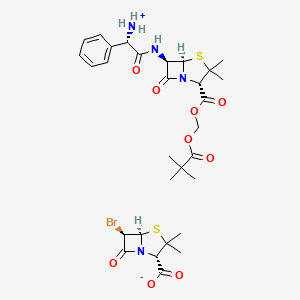

Pivampicillin brobactam

Description

Properties

Molecular Formula |

C30H39BrN4O9S2 |

|---|---|

Molecular Weight |

743.7 g/mol |

IUPAC Name |

(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;[(1S)-2-[[(2S,5R,6R)-2-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]amino]-2-oxo-1-phenylethyl]azanium |

InChI |

InChI=1S/C22H29N3O6S.C8H10BrNO3S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);3-4,6H,1-2H3,(H,12,13)/t13-,14+,15-,18+;3-,4+,6-/m01/s1 |

InChI Key |

NSZOIZOWOWUYKG-VKICDOHCSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)Br)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)[NH3+])C(=O)OCOC(=O)C(C)(C)C)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)Br)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)[NH3+])C(=O)OCOC(=O)C(C)(C)C)C |

Origin of Product |

United States |

Molecular and Biochemical Characteristics

Pivampicillin (B1678493): A Prodrug of Ampicillin (B1664943)

Pivampicillin is a pivaloyloxymethyl ester of ampicillin, designed to improve the oral bioavailability of the parent drug. drugbank.comwikipedia.org

Prodrug Design Principles and Biotransformation Pathways

The design of pivampicillin as a prodrug is centered on enhancing its lipophilicity, which facilitates better absorption from the gastrointestinal tract compared to ampicillin. wikipedia.orgpharmacologycanada.org This increased lipophilicity is achieved by the addition of a pivaloyloxymethyl ester group. wikipedia.org

Once absorbed, pivampicillin undergoes rapid biotransformation. Non-specific esterases present in the blood and tissues hydrolyze the ester bond. drugbank.compatsnap.comnih.gov This enzymatic cleavage releases the active antibiotic, ampicillin, along with formaldehyde (B43269) and pivalic acid. drugbank.comnih.govmims.com This conversion is highly efficient, with over 99% of the absorbed pivampicillin being converted to ampicillin within approximately 15 minutes. drugbank.comnih.gov This rapid and extensive conversion ensures that therapeutic concentrations of ampicillin are achieved in the bloodstream. patsnap.com

The improved bioavailability of ampicillin when administered as pivampicillin is significant, increasing from a range of 32-55% to 87-94%. pharmacologycanada.org

Molecular Basis of Ampicillin's Bactericidal Action via Penicillin-Binding Protein (PBP) Inhibition

The bactericidal activity of ampicillin, the active metabolite of pivampicillin, stems from its ability to inhibit the synthesis of the bacterial cell wall. patsnap.comdrugbank.com This action is mediated through its binding to specific penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. nih.govdrugbank.com

PBPs are enzymes, specifically DD-transpeptidases, that are crucial for the final stages of peptidoglycan synthesis. toku-e.comnews-medical.net Peptidoglycan provides structural integrity to the bacterial cell wall. news-medical.net PBPs catalyze the cross-linking of peptidoglycan chains, a process essential for the cell wall's strength and rigidity. toku-e.com

Ampicillin, a beta-lactam antibiotic, possesses a characteristic four-membered beta-lactam ring that is structurally similar to the substrate of PBPs. news-medical.net This structural mimicry allows ampicillin to bind to the active site of PBPs. drugbank.comnews-medical.net The binding results in the acylation of a serine residue within the PBP active site, forming a stable, covalent bond. wikipedia.org This irreversible inhibition of PBP activity prevents the necessary cross-linking of the peptidoglycan layer. drugbank.comtoku-e.com

The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death. drugbank.comtoku-e.com The effectiveness of ampicillin is particularly pronounced against gram-positive bacteria, which have a high concentration of peptidoglycan in their cell walls. news-medical.net

Brobactam (B1667864): A Beta-Lactamase Inhibitor

Brobactam is a crucial component of this combination therapy, designed to counteract a primary mechanism of bacterial resistance to beta-lactam antibiotics.

Structural Classification of Brobactam (e.g., Penicillanic Acid Sulfone)

Brobactam is structurally classified as a penicillanic acid sulfone. researchgate.netsemanticscholar.orgoup.com It shares structural similarities with other beta-lactamase inhibitors such as sulbactam (B1307) and tazobactam (B1681243). researchgate.netsemanticscholar.orgoup.com Specifically, it is identified as 6α-Bromopenicillanic acid sulfone. lookchem.com

Biochemical Mechanisms of Beta-Lactamase Inhibition (e.g., Suicide Substrate Interactions, Reversible Binding)

The primary function of brobactam is to inhibit beta-lactamase enzymes, which are produced by some bacteria and are capable of hydrolyzing the beta-lactam ring of antibiotics like ampicillin, rendering them inactive. wikipedia.orgwikipedia.org Brobactam acts as a "suicide inhibitor." nih.gov It binds to the beta-lactamase enzyme, and in the process of being acted upon by the enzyme, it forms a stable, irreversible acyl-enzyme intermediate. frontiersin.orgchemicalbook.com This permanently inactivates the beta-lactamase, preventing it from destroying ampicillin. nih.gov This mechanism allows ampicillin to reach its target, the PBPs, and exert its bactericidal effect.

Comparative Biochemistry of Brobactam with Other Beta-Lactamase Inhibitors (e.g., Clavulanic Acid, Sulbactam, Tazobactam)

Brobactam's activity has been compared to other well-known beta-lactamase inhibitors.

| Inhibitor | Structural Class | Primary Mechanism | Key Comparative Features |

| Brobactam | Penicillanic Acid Sulfone researchgate.netsemanticscholar.orgoup.com | Suicide Inhibitor | Shows good activity against staphylococcal penicillinase and most broad-spectrum beta-lactamases in Enterobacteriaceae. nih.gov Notably, it is 8-50 times more potent than clavulanic acid against chromosomally mediated cephalosporinases in Enterobacteriaceae. researchgate.netsemanticscholar.orgoup.comnih.gov |

| Clavulanic Acid | Oxapenam | Suicide Inhibitor | A potent inhibitor of many plasmid-mediated beta-lactamases, including TEM-1 and SHV-1, showing greater potency than sulbactam against these enzymes. nih.govnih.gov |

| Sulbactam | Penicillanic Acid Sulfone researchgate.net | Suicide Inhibitor nih.gov | Structurally similar to brobactam and tazobactam, but generally less potent than clavulanic acid and tazobactam against many beta-lactamases. researchgate.netnih.govnih.gov |

| Tazobactam | Penicillanic Acid Sulfone researchgate.netchemicalbook.com | Suicide Inhibitor nih.gov | Demonstrates significantly greater activity than sulbactam against both conventional and extended-spectrum beta-lactamases, with an overall activity profile comparable to clavulanic acid, though with some differences in inhibition profiles. nih.govnih.gov |

In in-vitro studies, the combination of ampicillin and brobactam has demonstrated similar or superior activity compared to amoxicillin (B794)/clavulanic acid against certain bacterial strains, including Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica. nih.gov

Mechanism of Antimicrobial Action and Resistance Overcoming

Synergistic Potentiation of Ampicillin (B1664943) Activity by Brobactam (B1667864)

The combination of pivampicillin (B1678493) and brobactam demonstrates a synergistic effect, which is crucial for overcoming bacterial resistance. wikipedia.org Ampicillin, a β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall. onlinescientificresearch.comresearchgate.netdrugbank.com It specifically targets penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. onlinescientificresearch.comnih.gov By binding to these proteins, ampicillin disrupts the integrity of the cell wall, leading to bacterial lysis and death. onlinescientificresearch.com

However, a primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. icureach.com This is where brobactam plays a critical role. As a β-lactamase inhibitor, brobactam binds to and inactivates these enzymes, effectively protecting ampicillin from degradation. nih.govdrugs.com This inhibition allows ampicillin to exert its bactericidal activity against otherwise resistant bacterial strains. nih.govdrugs.com The sensitivity of a particular bacterial strain to the ampicillin/brobactam combination is directly related to the amount and type of β-lactamase it produces and the susceptibility of that enzyme to inhibition by brobactam. nih.gov

Studies have shown that the ampicillin-brobactam combination has superior in vitro activity against several bacterial species compared to other antibiotic combinations like co-amoxiclav. semanticscholar.orgnih.gov Specifically, the brobactam combination has demonstrated enhanced activity against Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica. nih.govsemanticscholar.org

Molecular Targets and Enzyme Inactivation by Brobactam

Brobactam's efficacy as a β-lactamase inhibitor stems from its ability to inactivate a range of these enzymes, which are classified into different Ambler classes based on their amino acid sequences. Brobactam, a penicillanic acid sulfone structurally similar to sulbactam (B1307) and tazobactam (B1681243), demonstrates a potent and broad-spectrum inhibition profile. semanticscholar.orgnih.govkcl.ac.uk

Brobactam is an effective inhibitor of Ambler Class A β-lactamases. medchemexpress.com This class includes the common TEM and SHV enzymes, which are prevalent in many gram-negative bacteria and are a significant cause of resistance to penicillins and cephalosporins. nih.govfrontiersin.org Both brobactam and clavulanic acid exhibit good activity against most broad-spectrum, plasmid- or chromosomally-mediated β-lactamases found in Enterobacteriaceae. nih.gov However, brobactam has shown particular potency against certain Class A enzymes. For instance, in a study of the NMC-A carbapenemase, a rare Ambler class A enzyme, brobactam was found to be the most potent inhibitor when compared to clavulanic acid, tazobactam, and sulbactam. oup.comoup.comnih.gov

Brobactam also demonstrates significant activity against Ambler Class C β-lactamases, also known as AmpC cephalosporinases. medchemexpress.commedchemexpress.commedchemexpress.com These enzymes are typically chromosomally encoded and can be induced in the presence of certain β-lactam antibiotics, leading to resistance. msdmanuals.comnih.gov While both brobactam and clavulanic acid are generally less active against these enzymes compared to their activity against Class A β-lactamases, brobactam is notably more potent than clavulanic acid in this regard. nih.gov In fact, research indicates that brobactam can be 8 to 50 times more potent than clavulanic acid against chromosomally-encoded cephalosporinases in Enterobacteriaceae. nih.govsemanticscholar.orgresearchgate.net

Brobactam's potent inhibitory action extends specifically to chromosomally-encoded cephalosporinases found in various species of Enterobacteriaceae. semanticscholar.orgnih.govkcl.ac.uk These enzymes are a primary cause of intrinsic and acquired resistance in this family of bacteria. nih.gov The superior potency of brobactam against these enzymes compared to clavulanic acid contributes significantly to the enhanced spectrum of activity of the pivampicillin-brobactam combination. nih.govsemanticscholar.org This heightened activity is particularly evident against species that commonly produce these types of β-lactamases, such as Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens. nih.gov The ability of brobactam to effectively inhibit these cephalosporinases restores the activity of ampicillin against these otherwise resistant organisms. semanticscholar.orgnih.gov

Bacterial Resistance Phenotypes Counteracted by the Combination

The combination of pivampicillin and brobactam is effective against a variety of bacterial resistance phenotypes, primarily those mediated by the production of β-lactamase enzymes. The addition of brobactam overcomes resistance in many strains of bacteria that are typically resistant to ampicillin alone. nih.govdrugs.com

This combination is particularly effective against β-lactamase-producing strains of Staphylococcus aureus (excluding methicillin-resistant strains). chemicalbook.com Furthermore, it demonstrates superior in vitro activity against several members of the Enterobacteriaceae family known for producing β-lactamases, including Proteus vulgaris, Morganella morganii, and Citrobacter freundii. nih.gov The combination has also shown efficacy against Yersinia enterocolitica. nih.gov The ability of brobactam to inhibit both plasmid-mediated and chromosomally-mediated β-lactamases contributes to its broad utility in counteracting resistance across different bacterial species. nih.gov

Pharmacokinetic Profile in Preclinical Research

Absorption Characteristics of Pivampicillin (B1678493) and Brobactam (B1667864) Following Oral Administration

Pivampicillin is an ester prodrug of ampicillin (B1664943) specifically designed to improve oral bioavailability. patsnap.com Following oral administration, pivampicillin is efficiently and rapidly absorbed from the gastrointestinal tract. patsnap.comnih.gov This enhanced absorption is attributed to its greater lipophilicity compared to ampicillin, which allows for more effective passage through biological membranes. patsnap.com

In a study involving healthy human volunteers who received a single oral dose of a combination product (termed 2085P) containing 800 mg of pivampicillin and 200 mg of brobactam, both components were found to be absorbed moderately rapidly. asm.orgnih.gov The active metabolite, ampicillin, reached a mean maximum concentration (Cmax) in plasma of 8.2 µg/mL at a mean time of 1.9 hours. nih.govnih.gov The β-lactamase inhibitor, brobactam, achieved a mean plasma Cmax of 2.1 µg/mL at a mean time of 2.3 hours. nih.govnih.gov

Comparative studies have consistently shown that the oral administration of pivampicillin results in significantly higher peak serum concentrations of ampicillin than are achievable with oral ampicillin itself. nih.gov

Table 1: Plasma Pharmacokinetic Parameters after a Single Oral Dose of Pivampicillin/Brobactam

| Parameter | Ampicillin (from Pivampicillin) | Brobactam |

|---|---|---|

| Mean Cmax (µg/mL) | 8.2 (±1.9) | 2.1 (±2.0) |

| Mean Tmax (hours) | 1.9 (±0.5) | 2.3 (±0.8) |

Data from a study in healthy volunteers receiving 800 mg pivampicillin and 200 mg brobactam. nih.gov

Conversion Kinetics of Pivampicillin to Ampicillin in Biological Systems

Pivampicillin is an inactive prodrug that requires in-vivo biotransformation to release the pharmacologically active ampicillin. drugbank.com This conversion is a rapid and efficient hydrolysis process mediated by non-specific esterase enzymes that are widely present in the blood and various body tissues. patsnap.comdrugbank.com

Research indicates that the hydrolysis of the pivampicillin ester occurs swiftly after its absorption from the gastrointestinal tract. patsnap.com It has been reported that over 99% of the absorbed pivampicillin is converted to ampicillin within 15 minutes of absorption. drugbank.com

In-vitro studies using Caco-2 cells, which serve as a model for the intestinal epithelium, have further elucidated this process. These studies show that pivampicillin accumulates in the cells and is converted to ampicillin by an esterase-dependent mechanism. nih.gov The cellular accumulation of ampicillin was found to result directly from the conversion of the cell-associated pivampicillin prodrug. nih.gov

Distribution of Ampicillin and Brobactam in Biological Fluids and Tissues

Following absorption and the conversion of pivampicillin, both ampicillin and brobactam are distributed into various biological fluids and tissues. Ampicillin is known to be well-distributed throughout the body. onlinescientificresearch.com It is minimally bound to plasma proteins, with a binding rate of approximately 15-25%. wikipedia.orgglowm.com Brobactam exhibits a plasma protein binding of about 38%. nih.gov

A key aspect of the combination's efficacy is its ability to penetrate sites of infection. A study in healthy volunteers demonstrated that both ampicillin and brobactam effectively penetrated experimentally induced inflammatory fluid. asm.orgnih.gov In this model, ampicillin reached a mean maximum concentration of 6.8 µg/mL in the inflammatory fluid, while brobactam reached a mean maximum concentration of 1.0 µg/mL, both peaking at approximately 3 hours post-administration. asm.orgnih.gov

The penetration efficiency, calculated by comparing the area under the concentration-time curve (AUC) for inflammatory fluid with that for plasma, was 97.3% for ampicillin and 81.0% for brobactam. asm.orgnih.gov This indicates excellent distribution of both the active antibiotic and the β-lactamase inhibitor into this simulated infection site. Ampicillin is also known to distribute into pleural, peritoneal, and synovial fluids, and it can cross the placental barrier. onlinescientificresearch.comwikipedia.orgglowm.com

Table 2: Distribution in Inflammatory Fluid

| Compound | Mean Cmax (µg/mL) | Penetration (AUCfluid/AUCplasma) |

|---|---|---|

| Ampicillin | 6.8 (±2.3) | 97.3% (±26.0%) |

| Brobactam | 1.0 (±0.4) | 81.0% (±22.3%) |

Data derived from a study in healthy volunteers. asm.orgnih.gov

Elimination Half-Lives of Ampicillin and Brobactam

The elimination half-life is a measure of the time it takes for the concentration of a drug in the plasma to be reduced by half. In the study of the oral pivampicillin and brobactam combination, the elimination half-lives of ampicillin and brobactam from plasma were found to be similar. asm.orgnih.gov

The mean elimination half-life for ampicillin was 1.8 hours, with a standard deviation of 0.5 hours. asm.orgnih.gov For brobactam, the mean elimination half-life was 1.6 hours, with a standard deviation of 2.0 hours. asm.orgnih.gov These relatively short half-lives are characteristic of these types of compounds. glowm.com

Table 3: Plasma Elimination Half-Lives

| Compound | Mean Elimination Half-Life (hours) |

|---|---|

| Ampicillin | 1.8 (±0.5) |

| Brobactam | 1.6 (±2.0) |

Data from a study in healthy volunteers. nih.gov

Renal Excretion Pathways of Active Metabolites and Inhibitor

The primary route of elimination for both ampicillin and brobactam from the body is through the kidneys via urine. nih.govdrugbank.com Ampicillin is largely excreted unchanged. wikipedia.orgdrugbank.com The renal excretion of ampicillin involves both glomerular filtration and active tubular secretion. wikipedia.orgglowm.com

Following the oral administration of the pivampicillin/brobactam combination, a significant portion of the administered dose is recovered in the urine as ampicillin and brobactam. asm.orgnih.gov In a 24-hour period, the urinary recovery was 54.2% of the administered dose for ampicillin and 40.2% for brobactam. asm.orgnih.gov The co-administration of probenecid, which blocks renal tubular secretion, can decrease the excretion of both ampicillin and sulbactam (B1307) (a similar β-lactamase inhibitor), leading to higher and more prolonged plasma concentrations. nih.govglowm.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Pivampicillin |

| Brobactam |

| Ampicillin |

| Sulbactam |

In Vitro Antibacterial Spectrum and Efficacy

Spectrum of Activity Against Key Bacterial Pathogens (Gram-Positive and Gram-Negative)

The combination of ampicillin (B1664943) and sulbactam (B1307) is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic organisms. nih.govmdpi.com Its efficacy has been demonstrated in multicenter studies involving thousands of clinical strains. nih.gov

Gram-Positive Bacteria: The combination is notably active against staphylococci. In a large study, 100% of oxacillin-susceptible Staphylococcus aureus strains that were resistant to ampicillin became susceptible when sulbactam was added. nih.gov It is also effective against various coagulase-negative staphylococci. nih.gov

Gram-Negative Bacteria: Ampicillin/sulbactam shows significant activity against numerous Gram-negative pathogens. Sulbactam restores ampicillin's potency against β-lactamase-producing strains of:

Haemophilus influenzae (97% of resistant strains rendered susceptible) nih.gov

Moraxella catarrhalis (formerly Branhamella catarrhalis) (100% of resistant strains rendered susceptible) nih.gov

Neisseria gonorrhoeae (100% of resistant strains rendered susceptible) nih.gov

Enterobacteriaceae: On average, 68% of ampicillin-resistant Enterobacteriaceae strains became susceptible to the combination. nih.gov This includes activity against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. nih.govnih.gov

Acinetobacter baumannii : Sulbactam possesses intrinsic bactericidal activity against A. baumannii due to its high affinity for essential penicillin-binding proteins (PBPs). jwatch.orgclsi.org The combination is highly active against this often multidrug-resistant pathogen. nih.govdovepress.com

Bacteroides species : The addition of sulbactam extends ampicillin's spectrum to include anaerobic bacteria like Bacteroides spp. nih.gov

Comparative In Vitro Activity Against Beta-Lactamase Producing Strains

The primary role of sulbactam is to inhibit β-lactamase enzymes, thereby overcoming a common mechanism of bacterial resistance. This combination is specifically designed to be effective against strains that are resistant to ampicillin due to the production of these enzymes. nih.gov The inhibitory activity of sulbactam is mainly directed against plasmid-mediated β-lactamases, which are common in species like E. coli, H. influenzae, and S. aureus. nih.gov

Studies have shown that ampicillin/sulbactam effectively converts a high percentage of ampicillin-resistant, β-lactamase-producing strains to a susceptible status. nih.gov For instance, against E. coli strains producing the TEM-1 β-lactamase, a correlation has been observed between the amount of enzyme activity and the minimum inhibitory concentration (MIC) of the ampicillin/sulbactam combination. nih.gov

Versus Ampicillin Alone: The superiority of the ampicillin/sulbactam combination over ampicillin alone is most evident against β-lactamase-producing bacteria. Against Acinetobacter spp., which are typically resistant to ampicillin, the combination is highly active. nih.gov Similarly, for coagulase-negative staphylococci, while ampicillin alone shows some activity, the combination demonstrates consistently lower MIC and minimum bactericidal concentration (MBC) values. nih.gov

Versus Amoxycillin/Clavulanic Acid: The in vitro activities of ampicillin/sulbactam and amoxicillin (B794)/clavulanic acid have been compared against various pathogens, with results often depending on the specific bacterial species and the type of β-lactamase produced.

General Comparison: Clavulanic acid is often considered a more potent inhibitor of common plasmid-mediated β-lactamases than sulbactam. researchgate.net

H. influenzae, M. catarrhalis, and S. aureus: Both combinations are typically effective against β-lactamase-producing strains of these organisms. academicmed.org

Enterobacteriaceae: Against E. coli and some Proteeae, tazobactam (B1681243) (in piperacillin/tazobactam) was found to be more effective than clavulanic acid, which in turn was often more effective than sulbactam. academicmed.org However, against strains with chromosomally encoded β-lactamases, sulbactam demonstrated synergistic activity where amoxicillin/clavulanate was inactive. nih.gov

Bacteroides fragilis: In experimental models of mixed infections, amoxicillin/clavulanic acid was found to be more effective than ampicillin/sulbactam against infections involving a high-level β-lactamase-producing strain of E. coli. nih.gov

The table below summarizes comparative findings from various studies.

| Organism/Enzyme | Ampicillin/Sulbactam | Amoxicillin/Clavulanic Acid | Reference |

| E. coli (TEM-1 producing) | Active | Active | nih.gov |

| P. mirabilis (TEM-2 producing) | Not sensitive | Active | nih.gov |

| Chromosomally encoded β-lactamases | Synergistic activity | Inactive | nih.gov |

| Klebsiella spp. | Less effective | More effective | academicmed.org |

| Bacteroides spp. | Less effective | More effective | academicmed.org |

Evaluation of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

MIC and MBC values are quantitative measures of a drug's in vitro potency. For ampicillin/sulbactam, these values demonstrate the enhanced activity compared to ampicillin alone against resistant organisms.

One study evaluated 54 clinical isolates of coagulase-negative staphylococci and 52 isolates of Acinetobacter spp. nih.gov The results are summarized below.

| Organism Group | Drug | MIC Mode (mg/L) | MBC Mode (mg/L) | MIC Geometric Mean (mg/L) | MBC Geometric Mean (mg/L) |

| Coagulase-Negative Staphylococci | Ampicillin | 0.03 | 4 | 0.38 | 0.56 |

| Coagulase-Negative Staphylococci | Ampicillin/Sulbactam | 1 | 1 | 0.26 | 0.38 |

| Acinetobacter spp. | Ampicillin | - | - | Resistant | Resistant |

| Acinetobacter spp. | Sulbactam | 1 | 1 | 1.51 | 2.98 |

| Acinetobacter spp. | Ampicillin/Sulbactam | 0.5 | 2 | 0.74 | 2.08 |

Data sourced from a study on clinical isolates. nih.gov

Another study focused on Acinetobacter baumannii, highlighting how increasing the proportion of sulbactam can significantly lower the MICs of the combination. dovepress.com

| Drug Combination (Ratio) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) |

| Ampicillin | >256 | >256 | 7.7% |

| Sulbactam | 32 | 64 | 14.3% |

| Ampicillin/Sulbactam (2:1) | 64 | 128 | 12.3% |

| Ampicillin/Sulbactam (1:1) | 32 | 128 | 24.7% |

| Ampicillin/Sulbactam (1:1.5) | 16 | 64 | 43.3% |

| Ampicillin/Sulbactam (1:2) | 16 | 64 | 49.3% |

| Ampicillin/Sulbactam (1:3) | 8 | 32 | 58.3% |

Data from an in vitro study on 300 A. baumannii isolates. dovepress.com

Assessment of Synergistic Effects Through In Vitro Methodologies (e.g., Checkerboard Assays, Time-Kill Studies)

The effectiveness of ampicillin/sulbactam relies on the synergistic interaction between the two components. This synergy is formally assessed using in vitro methods like checkerboard assays and time-kill studies.

Checkerboard Assays: This method is used to determine the fractional inhibitory concentration (FIC) index, which quantifies synergy. Studies evaluating multidrug-resistant (MDR) A. baumannii have used this technique to assess the synergistic potential of ampicillin/sulbactam in combination with other antibiotics. For example, substantial synergistic effects were observed when ampicillin/sulbactam was combined with doxycycline, co-trimoxazole, azithromycin, and amikacin against MDR A. baumannii. nih.gov Another study against extensively drug-resistant (XDR) A. baumannii also used the checkerboard method to demonstrate synergy between sulbactam and other agents like fosfomycin and meropenem. nih.gov

Structural, Synthetic, and Formulation Research Aspects

Synthetic Pathways for Pivampicillin (B1678493) Components

The combination consists of pivampicillin, a prodrug of the antibiotic ampicillin (B1664943), and brobactam (B1667864), a β-lactamase inhibitor. Their synthesis involves distinct pathways rooted in the broader field of β-lactam chemistry.

General Principles of Beta-Lactam Antibiotic Biosynthesis and Semisynthesis (e.g., Ampicillin Precursors)

The core of most penicillin-type antibiotics is the β-lactam ring, a four-membered cyclic amide. wikipedia.orgmdpi.com The biosynthesis of penicillins in microorganisms like Penicillium species begins with the non-ribosomal synthesis of a tripeptide precursor, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV). pnas.org This linear tripeptide then undergoes a critical enzymatic cyclization, catalyzed by isopenicillin N synthase (IPNS), to form isopenicillin N, which features the fused β-lactam and thiazolidine (B150603) rings characteristic of the penicillin nucleus. pnas.org

From this natural starting point, semisynthetic penicillins like ampicillin are created. The key intermediate for this process is 6-aminopenicillanic acid (6-APA). acs.orgcore.ac.uk 6-APA is produced on an industrial scale by the enzymatic hydrolysis of naturally produced penicillins, such as penicillin G, using an enzyme called penicillin G acylase (PGA). frontiersin.orgresearchgate.net This reaction cleaves the acyl side chain from the penicillin molecule, leaving the core 6-APA nucleus. core.ac.ukfrontiersin.org

The semisynthesis of ampicillin is then achieved through the enzymatic or chemical acylation of 6-APA. google.comgoogle.com In the enzymatic process, 6-APA is condensed with an activated derivative of D-(-)-phenylglycine, often the amide or an ester, in a reaction also catalyzed by penicillin acylase. acs.orgresearchgate.net This step attaches the D-phenylglycyl side chain to the 6-amino position of the penicillanic acid core, yielding ampicillin. tandfonline.com This semisynthetic approach allows for the modification of the side chain, which is crucial for altering the antibiotic's spectrum of activity and properties. mdpi.com

Synthetic Approaches to Brobactam (BRL 25214)

Brobactam, also known as 6β-bromopenicillanic acid, is a synthetic β-lactamase inhibitor. researchgate.netkcl.ac.uk Its synthesis starts from the penicillin nucleus and involves specific chemical modifications at the C6 position. One described synthetic route involves the catalytic hydrogenation of 6,6-dibromopenicillanic acid. prepchem.com Using a palladium on carbon (Pd/C) catalyst, this reaction can produce a mixture of the 6α- and 6β-bromo epimers. prepchem.com

Further refinement of this process is necessary to isolate the desired 6β-epimer, which is the active form of brobactam. nih.gov This can be achieved through epimerization of the 6α-bromopenicillanic acid. A described method involves treating the 6α-bromo intermediate with N,O-bis(trimethylsilyl)acetamide and 1,5-diazabicyclo[4.3.0]non-5-ene in dichloromethane, followed by chromatographic separation of the two epimers. nih.gov This stereochemical control is critical for the biological activity of the inhibitor.

Structure-Activity Relationship (SAR) Studies of Brobactam and its Analogs

The effectiveness of brobactam as a β-lactamase inhibitor is intrinsically linked to its chemical structure. SAR studies explore how modifications to this structure influence its inhibitory power and spectrum.

Impact of Structural Modifications on Beta-Lactamase Inhibition Potency and Spectrum

Brobactam is part of the penicillanic acid sulfone family of inhibitors, which includes compounds like sulbactam (B1307) and tazobactam (B1681243). nih.govamericanchemicalsuppliers.com The core penicillanic acid structure is essential for recognition by β-lactamase enzymes. The modifications at the C6 position are particularly critical for the mechanism of inhibition.

Research into analogs of 6-bromopenicillanic acid has provided insights into its SAR. For instance, the synthesis and evaluation of 6-bromopenicillanic acid derivatives with an additional substituent at the C6 position have been reported. nih.govresearchgate.net These studies tested the compounds against both class A (e.g., TEM-1) and class C (e.g., P99) β-lactamases. nih.gov It was found that certain 6-(1-hydroxyethyl) derivatives were weak inhibitors. nih.govresearchgate.net In contrast, other studies on related penam (B1241934) sulfones showed that adding a 6β-hydroxymethyl group could improve activity against both TEM-1 and AmpC β-lactamases, while the sulfone moiety itself was crucial for enhancing inhibitory activity. researchgate.net

Further studies on 6-alkylidene penam sulfones, which are structurally related to brobactam, have shown that different substituents can confer potent inhibitory activity against a range of β-lactamases, including class A, C, and D enzymes. nih.govkoreascience.kracs.orgresearchgate.net For example, brobactam itself demonstrated 8- to 50-fold higher potency than clavulanic acid against certain chromosomally-encoded class C cephalosporinases. kcl.ac.uk However, some modifications can be detrimental; transforming the 3α-carboxyl group of 6β-bromopenicillanic acid into hydroxymethyl, fluoromethyl, or cyano groups resulted in a significant loss of β-lactamase inhibitory activity. rsc.org These findings highlight the precise structural requirements for effective inhibition.

| Structural Modification | Impact on β-Lactamase Inhibition | Enzyme Classes Affected | Reference |

|---|---|---|---|

| Addition of a second C6 substituent (e.g., 1-hydroxyethyl) to 6-bromo base | Resulted in weak inhibition | Class A (TEM-1), Class C (P99) | nih.govresearchgate.net |

| Transformation of 3α-carboxyl group to hydroxymethyl, fluoromethyl, or cyano | Significant loss of activity | Not specified | rsc.org |

| Addition of 6β-hydroxymethyl group to penam sulfone core | Improved activity compared to sulbactam | Class A (TEM-1), Class C (AmpC) | researchgate.net |

| Brobactam (6β-bromo) vs. Clavulanic Acid | 8-50x higher potency | Class C (chromosomal cephalosporinases) | kcl.ac.uk |

Computational and Molecular Modeling Approaches to Brobactam-Enzyme Interactions

Computational chemistry provides powerful tools to understand how inhibitors like brobactam interact with their target enzymes at a molecular level. mdpi.com Molecular docking and molecular dynamics simulations are used to predict the binding modes and affinities of inhibitors within the active site of β-lactamases. researchgate.netscielo.br

For the broader class of penicillanic acid inhibitors, docking studies reveal that the inhibitor molecule fits into the enzyme's active site, mimicking the binding of a natural penicillin substrate. nih.gov The inhibitor's β-lactam ring is positioned for attack by a catalytic serine residue in the active site of class A and C enzymes. mdpi.comfrontiersin.org This leads to the formation of a covalent acyl-enzyme intermediate, which is a key step in the inactivation process. oup.com

Modeling studies on related penam sulfones have provided detailed structural evidence for their mechanism. For example, X-ray crystal structures of class D β-lactamases complexed with 6-alkylidene penicillanic acid sulfones show the formation of stable bicyclic aromatic intermediates, confirming them as mechanism-based inactivators. acs.org While specific computational studies focusing exclusively on brobactam are not widely detailed in the provided search results, the extensive modeling of its close analogs like sulbactam and other penicillanic acid derivatives provides a strong basis for understanding its interaction. scispace.comnih.gov These studies help rationalize SAR data and guide the design of new, more potent inhibitors by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the inhibitor-enzyme complex. nih.govplos.org

Prodrug Chemistry in Pivampicillin Development

The development of pivampicillin is a classic example of a prodrug strategy aimed at overcoming the pharmacokinetic limitations of a parent drug, in this case, ampicillin. patsnap.compatsnap.com

Ampicillin has limited oral bioavailability. taylorandfrancis.com The prodrug approach seeks to improve this by chemically modifying the parent drug into an inactive form that is more readily absorbed. orientjchem.orgmdpi.com Pivampicillin is the pivaloyloxymethyl ester of ampicillin. drugbank.com This esterification masks the polar carboxylate group of ampicillin, significantly increasing the molecule's lipophilicity (fat-solubility). taylorandfrancis.com This enhanced lipophilicity allows the prodrug to more easily diffuse across the lipid-rich membranes of the intestinal wall. ucl.ac.be

Esterification Strategies for Enhanced Bioavailability and Oral Absorption

The oral bioavailability of many β-lactam antibiotics, including ampicillin, is limited due to their polar nature, which restricts their ability to pass through the lipid-rich membranes of the gastrointestinal tract. mdpi.comnih.gov Ampicillin's oral bioavailability, for instance, is approximately 62% and can be further reduced by food. nih.govwikipedia.org To overcome this, a prodrug strategy is employed, modifying the parent drug's structure to create a more lipophilic, readily absorbed molecule that is converted to the active form in vivo. nih.govewadirect.com

Pivampicillin is the pivaloyloxymethyl ester of ampicillin. wikipedia.org This esterification is a key strategy to enhance oral absorption. wikipedia.orgpatsnap.com The core concept is to mask the polar carboxylic acid group of ampicillin with a lipophilic pivaloyloxymethyl (POM) moiety. cbspd.comnih.gov This chemical modification significantly increases the molecule's lipid solubility, facilitating its diffusion across the intestinal barrier. patsnap.comnih.govscirp.org This approach is not unique to ampicillin and has been a successful strategy for other β-lactam antibiotics and various drug classes where oral absorption is a challenge. mdpi.comnih.govscirp.org

The specific design of the pivaloyloxymethyl ester is critical. A simple ester at the thiazolidine carboxyl group of ampicillin could be sterically hindered, preventing efficient enzymatic cleavage. cbspd.com The acyloxymethyl ester structure, like that in pivampicillin, extends the ester carbonyl group away from the bulky ring system, allowing for more facile enzymatic hydrolysis after absorption. cbspd.com Similarly, brobactam, a β-lactamase inhibitor, is also formulated as an ester prodrug to ensure it is co-absorbed with pivampicillin, allowing both active components to be present at the site of infection. The esterification of both ampicillin and brobactam into a single compound ensures that they are absorbed together, which is crucial for their synergistic action.

The success of this strategy is evident in pharmacokinetic studies, which show that the bioavailability of ampicillin from pivampicillin is significantly higher than from oral ampicillin itself, reaching approximately 92%. nih.gov This enhanced absorption leads to higher peak serum concentrations of the active drug, ampicillin. nih.govasm.org

Enzymatic Hydrolysis Mechanisms for Active Drug Release

Once the lipophilic prodrug pivampicillin is absorbed from the gastrointestinal tract, it must be rapidly and efficiently converted back to its active form, ampicillin. patsnap.comresearchgate.net This bioactivation is accomplished through enzymatic hydrolysis, primarily mediated by non-specific esterases that are abundant in the body, including in the intestinal wall, blood, and other tissues. patsnap.comcbspd.comnih.gov

The hydrolysis process occurs in a two-step cascade. First, an esterase cleaves the terminal ester bond of the pivaloyloxymethyl group. cbspd.comnih.gov This initial cleavage results in an unstable hydroxymethyl ester intermediate. cbspd.com This intermediate then spontaneously, non-enzymatically, decomposes to release the active ampicillin, along with formaldehyde (B43269) and pivalic acid as byproducts. cbspd.comdrugbank.com The entire conversion is remarkably efficient, with reports indicating that over 99% of the absorbed pivampicillin is hydrolyzed to ampicillin within 15 minutes of absorption. nih.govdrugbank.com

This rapid and quantitative breakdown is a crucial feature of an ideal ester prodrug, ensuring that high circulating concentrations of the active component are achieved post-absorption with minimal circulation of the inactive or less active prodrug form. nih.govucl.ac.be Studies using Caco-2 cells, a model for the human intestinal epithelium, suggest that pivampicillin is taken up by the cells, where it is rapidly converted to ampicillin by cytosolic esterases. nih.govucl.ac.be The newly formed, more polar ampicillin is then preferentially transported out of the basolateral (blood-facing) side of the intestinal cells. nih.govucl.ac.be Carboxylesterases (CES), particularly those in the liver and intestine, are fundamental to this activation process. scirp.orguni-sofia.bg

Formulation Science and Biopharmaceutical Considerations

Influence of Different Formulations on Prodrug Absorption and Pharmacokinetics

Different oral dosage forms, such as capsules, tablets, or suspensions, can influence the bioavailability of pivampicillin. A crossover study comparing oral ampicillin tablets, bacampicillin (B1208201) tablets (another ampicillin prodrug), and pivampicillin hydrochloride capsules found that the absorption for all orally administered drugs proceeded at a constant, zero-order rate, suggesting that the release from the product was the rate-limiting step. nih.gov

The study highlighted that different ester prodrugs have distinct absorption characteristics. For instance, bacampicillin exhibited a higher absorption rate constant compared to pivampicillin, which in turn was faster than ampicillin. nih.gov This indicates that even among prodrugs, the specific ester moiety and the formulation (e.g., tablet vs. capsule) can fine-tune the pharmacokinetic profile.

Another study comparing a dispersible tablet formulation of ampicillin/probenecid to a capsule formulation found them to be bioequivalent, indicating that with proper formulation design, different dosage forms can achieve similar rates and extents of absorption. researchgate.net While not directly studying pivampicillin, this demonstrates the principle that formulation science can be used to ensure consistent drug delivery regardless of the specific format. The choice of excipients, manufacturing process, and final dosage form (tablet, capsule, dispersible tablet) can all impact the disintegration and dissolution of the prodrug in the gastrointestinal tract, thereby affecting its absorption kinetics. uni-sofia.bgresearchgate.net

The table below summarizes pharmacokinetic data from a comparative study, illustrating the superior bioavailability of ampicillin from its ester prodrugs compared to ampicillin itself.

| Parameter | Ampicillin (Oral Tablet) | Pivampicillin (Oral Capsule) | Bacampicillin (Oral Tablet) |

| Bioavailability (%) | 62 ± 17 | 92 ± 18 | 86 ± 11 |

| Absorption Rate (fraction of dose/min) | 0.58 ± 0.16 | 0.64 ± 0.19 | 0.89 ± 0.39 |

| Lag Time for Absorption (min) | - | - | 7.0 ± 0.9 |

| Data adapted from a crossover study in 5 healthy subjects. nih.gov |

This data clearly demonstrates that ester prodrug formulations like pivampicillin capsules result in a significantly greater percentage of the active drug reaching systemic circulation compared to standard oral ampicillin tablets. nih.gov

Advanced Research Perspectives and Unexplored Avenues

Development of Novel Beta-Lactamase Inhibitors with Brobactam's Structural Features

Brobactam (B1667864), chemically 6-bromo-6-substituted penicillanic acid, possesses structural features that are pivotal to its function as a β-lactamase inhibitor. Future research could focus on synthesizing novel inhibitors by modifying this foundational structure. The core principle of these inhibitors lies in their ability to act as a "suicide inhibitor," where the β-lactamase enzyme mistakes the inhibitor for its target β-lactam antibiotic. This interaction leads to the formation of a stable, inactive complex, thereby neutralizing the enzyme.

The bromine atom at the 6-position of the penicillanic acid core is a key feature. Research into the synthesis of various 6-bromopenicillanic acid derivatives has been an area of interest. oup.com By introducing different substituents at the C6 position, it is possible to modulate the inhibitory activity against different classes of β-lactamases. For instance, the addition of a 1-hydroxyethyl group has been explored, although with findings of weak inhibitory activity. oup.com Further exploration of a diverse range of chemical moieties at this position could yield compounds with enhanced affinity for and inhibitory activity against a broader spectrum of β-lactamases, including those that are currently less susceptible to brobactam.

Moreover, the penicillanic acid sulfone structure, a feature of other inhibitors like sulbactam (B1307) and tazobactam (B1681243), could be integrated with brobactam's 6-bromo feature to create hybrid inhibitors. This approach could potentially combine the inhibitory strengths of different structural classes, leading to compounds with a wider spectrum of activity. The development of such novel inhibitors would involve extensive in vitro testing against a panel of clinically relevant β-lactamase-producing bacteria to determine their efficacy and spectrum.

Re-evaluation of Brobactam Efficacy Against Contemporary Resistant Strains, including Metallo-Beta-Lactamases (MBLs)

The effectiveness of any antimicrobial agent is continuously challenged by the emergence of new resistance mechanisms in bacteria. A critical area of future research is the re-evaluation of brobactam's efficacy against contemporary, clinically relevant resistant strains. This includes strains producing extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which are prevalent in Gram-negative bacteria.

Comparative studies have shown that brobactam exhibits potent inhibitory activity. For instance, in combination with ampicillin (B1664943), brobactam demonstrated superior in vitro activity against Proteus vulgaris, Morganella morganii, and Citrobacter freundii when compared to the amoxicillin (B794)/clavulanic acid combination. oup.com Brobactam was also found to be 8 to 50 times more potent than clavulanic acid against chromosomally mediated cephalosporinases in Enterobacteriaceae. oup.com

However, a significant challenge in the field of β-lactamase inhibitors is the rise of metallo-β-lactamases (MBLs). These enzymes belong to Ambler class B and utilize zinc ions in their active site for catalysis, rendering them resistant to inhibition by serine-β-lactamase inhibitors like brobactam, clavulanic acid, sulbactam, and tazobactam. mdpi.combohrium.com Current research confirms that novel inhibitors such as avibactam, vaborbactam, and relebactam (B560040) are also inactive against MBL-producing strains. mdpi.com

Therefore, a systematic in vitro evaluation of pivampicillin (B1678493) brobactam against a global collection of contemporary MBL-producing isolates, such as those carrying genes for NDM, VIM, and IMP enzymes, is crucial. While it is anticipated that brobactam will show limited to no activity, such studies are necessary to confirm this and to establish a baseline for the development of new inhibitors that are effective against these challenging enzymes. The development of novel inhibitors with activity against MBLs, such as the bicyclic boronate taniborbactam, highlights a potential direction for future research that could eventually be combined with pivampicillin. nih.gov

| Bacterial Species | Ampicillin/Brobactam Activity | Amoxicillin/Clavulanic Acid Activity |

| Proteus vulgaris | Superior | Standard |

| Morganella morganii | Superior | Standard |

| Citrobacter freundii | Superior | Standard |

| Yersinia enterocolitica | Superior | Standard |

Potential for Combination Strategies with Non-Beta-Lactam Antibiotics or Emerging Antibiotic Resistance Breakers

To enhance the efficacy of pivampicillin brobactam and overcome certain resistance mechanisms, combination with non-β-lactam antibiotics or "antibiotic resistance breakers" presents a promising avenue. mdpi.com These resistance breakers are compounds that can disarm bacterial defense mechanisms, thereby re-sensitizing them to existing antibiotics. nih.gov

Two key bacterial defense mechanisms that can be targeted are efflux pumps and the outer membrane permeability barrier in Gram-negative bacteria.

Outer Membrane Permeabilizers: The outer membrane of Gram-negative bacteria acts as a significant barrier to the entry of many antibiotics. Outer membrane permeabilizers are agents that can disrupt this barrier, allowing for increased uptake of antimicrobial agents. nih.gov Combining this compound with a safe and effective outer membrane permeabilizer could enhance its activity against Gram-negative pathogens that have reduced permeability as a resistance mechanism. This strategy could potentially broaden the spectrum of activity of this compound.

The exploration of these combination strategies is still in its early stages but holds significant potential for revitalizing the utility of established antibiotic combinations in the face of growing resistance.

Investigation of Resistance Development Mechanisms Against this compound in Vitro

Understanding how bacteria develop resistance to an antibiotic combination is crucial for predicting its long-term clinical viability and for developing strategies to mitigate resistance. In vitro studies on the mechanisms of resistance development against this compound are a critical area for future research.

One study has shown that the exposure of bacteria to sub-inhibitory levels of ampicillin/brobactam did not generally lead to the development of resistance. oup.com This is a positive indication of the stability of this combination. However, more detailed and long-term studies are needed to fully understand the potential for resistance emergence.

In vitro evolution experiments, where bacteria are serially passaged in the presence of increasing concentrations of this compound, can be employed to select for resistant mutants. nih.gov Subsequent whole-genome sequencing of these resistant isolates can identify the specific genetic mutations responsible for the resistance phenotype.

Potential mechanisms of resistance that could be investigated include:

Mutations in β-lactamase genes: This could lead to enzymes that are no longer effectively inhibited by brobactam.

Overexpression of β-lactamases: Bacteria may produce such high levels of the enzyme that the inhibitor is overwhelmed.

Mutations in penicillin-binding proteins (PBPs): Alterations in the target of pivampicillin could reduce its binding affinity, leading to resistance.

Changes in cell permeability or efflux: As discussed previously, alterations that reduce the intracellular concentration of the drugs can also lead to resistance.

By elucidating the primary pathways to resistance, researchers can develop strategies to counteract them, such as designing new inhibitors that are effective against mutated β-lactamases or by combining this compound with agents that target other resistance mechanisms.

Analytical Methodologies in Pivampicillin Brobactam Research

Bioanalytical Techniques for Quantifying Ampicillin (B1664943) and Brobactam (B1667864) in Biological Matrices

Bioanalytical methods are crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug. scispace.com For pivampicillin (B1678493) and brobactam, the focus is often on measuring their active forms, ampicillin and brobactam, in biological fluids like plasma, serum, and urine. scispace.comajpaonline.com

A common initial step in analyzing these compounds in biological samples is protein precipitation to remove interfering substances. ajpaonline.comijrpc.com This is often followed by more sophisticated analytical techniques.

Fluorimetric assays offer a sensitive and rapid method for detecting ampicillin. researchgate.netmdpi.com One approach involves the enzymatic oxidation of ampicillin, which produces a fluorescent byproduct. researchgate.netfrontiersin.org The intensity of the fluorescence is proportional to the ampicillin concentration, allowing for its quantification. frontiersin.org This method has been shown to be effective for detecting ampicillin in various water samples, with a limit of detection as low as 0.026 μM. researchgate.net

Another fluorimetric technique utilizes aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific targets. mdpi.com In the presence of ampicillin, a fluorescently labeled aptamer binds to the antibiotic, causing a measurable change in fluorescence. mdpi.com This "signal-on" mechanism provides high specificity and sensitivity for ampicillin detection. researchgate.net

Interactive Table: Comparison of Fluorimetric Methods for Ampicillin Detection

| Method | Principle | Limit of Detection (LOD) | Sample Matrix | Reference |

| Enzymatic Oxidation | Biocatalytic oxidation of ampicillin produces a fluorescent product. | 0.026 µM | Environmental Water | researchgate.net |

| Aptamer-based Assay | Aptamer binding to ampicillin induces a change in fluorescence. | 0.01 nM | Spiked Food Samples | researchgate.net |

| Paper-Based Immunoassay | Competitive binding on a lateral flow strip with fluorescent probes. | 2.71 ng/L (LOQ) | Hospital Wastewater | nih.gov |

Spectroscopic and chromatographic techniques are fundamental for the detailed characterization and precise quantification of pivampicillin and brobactam, as well as their active forms.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying ampicillin and other β-lactams in biological fluids. ijrpc.comsrce.hr Reversed-phase HPLC (RP-HPLC) is particularly common due to its ability to handle complex mixtures. ijrpc.comamericanpharmaceuticalreview.com When coupled with detectors like ultraviolet (UV) or mass spectrometry (MS), HPLC provides high sensitivity and specificity. ijrpc.comresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for the simultaneous determination of multiple analytes. nih.gov It has been successfully used to quantify ampicillin and sulbactam (B1307) (a compound structurally similar to brobactam) in human plasma. ajpaonline.com This technique offers excellent sensitivity and reproducibility, making it suitable for clinical monitoring. nih.gov

Interactive Table: Chromatographic Methods for Ampicillin/Brobactam-related Compound Analysis

| Method | Analytes | Matrix | Key Features | Reference |

| RP-HPLC with UV Detection | Ampicillin | Human Serum | Sensitive and specific for pharmacokinetic studies. | ijrpc.com |

| HPLC-UV | Ampicillin, Sulbactam, Paracetamol | Human Urine | Simultaneous analysis with no prior extraction. | srce.hr |

| LC-MS/MS | Ampicillin, Sulbactam | Human Plasma | High sensitivity and reproducibility for simultaneous quantification. | ajpaonline.com |

| LC-MS/MS | Ampicillin and other β-lactams | Human Plasma | Rapid and sensitive for total and unbound drug concentrations. | nih.gov |

In Vitro Susceptibility Testing Methodologies

In vitro susceptibility testing is essential to determine the effectiveness of an antimicrobial agent against a specific microorganism. For combination drugs like pivampicillin-brobactam, these tests are crucial for establishing their spectrum of activity and potency.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. researchgate.net Standardized methods for MIC determination include broth microdilution and agar (B569324) dilution. nih.gov The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these methods to ensure consistency and comparability of results. nih.gov

For β-lactam/β-lactamase inhibitor combinations, the β-lactamase inhibitor is often kept at a fixed concentration while the concentration of the β-lactam is varied. researchgate.net This allows for the determination of the β-lactam's MIC in the presence of the inhibitor.

Interactive Table: Standardized MIC Determination Methods

| Method | Description | Key Considerations | Reference |

| Broth Microdilution | Serial dilutions of the antibiotic are made in a liquid growth medium in a microtiter plate. | Recommended by EUCAST for most antibiotics. | nih.gov |

| Agar Dilution | The antibiotic is incorporated into an agar medium at various concentrations. | Recommended by EUCAST for specific antibiotics like fosfomycin. | nih.gov |

| Gradient Diffusion (Etest) | A strip with a predefined antibiotic gradient is placed on an inoculated agar plate. | Can be used to determine the MIC of β-lactams. mdpi.com | mdpi.com |

It is important to note that the testing conditions, such as the growth medium, can influence the MIC values. nih.gov For instance, standard Mueller-Hinton broth lacks bicarbonate, which is present in the human body and can affect antibiotic activity. nih.gov

Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, while antagonism is when the combined effect is less. nih.gov Assessing the interaction between pivampicillin's active form, ampicillin, and the β-lactamase inhibitor, brobactam, is critical.

The checkerboard assay is a widely used method to evaluate synergy. researchgate.netmdpi.com It involves testing a matrix of serial dilutions of two drugs, both alone and in combination. mdpi.com The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which provides a quantitative measure of the interaction. nih.gov

Synergy: FICI ≤ 0.5

Additive/Indifference: 0.5 < FICI ≤ 4

Antagonism: FICI > 4

Time-kill assays provide a dynamic assessment of antimicrobial activity over time. asm.org These assays measure the rate of bacterial killing by single drugs and their combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent. asm.org

More recent innovations include methods like the CombiANT assay, which uses a 3D-printed insert to create diffusion gradients of three antibiotics on an agar plate, allowing for the rapid assessment of pairwise synergies. diva-portal.org

Q & A

Q. What are the mechanisms of action of pivampicillin and brobactam, and how do they synergize in antimicrobial activity?

Pivampicillin, a prodrug of ampicillin, is hydrolyzed by esterases in the intestinal mucosa to release active ampicillin, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) . Brobactam, a β-lactamase inhibitor, protects ampicillin from enzymatic degradation by binding irreversibly to β-lactamases, particularly in Gram-negative bacteria . Synergy arises from brobactam's inhibition of resistance mechanisms, enhancing ampicillin's bioavailability and spectrum. Methodologically, confirm synergy via checkerboard assays or time-kill curves, comparing MIC values of pivampicillin alone versus with brobactam .

Q. How should clinical trials evaluating pivampicillin-brobactam combinations be designed to assess efficacy against acute infections?

Trials should follow a double-blind, randomized controlled design with clear PICOT parameters: P opulation (e.g., adults with acute uncomplicated gonorrhea), I ntervention (single-dose pivampicillin 1.4 g + brobactam), C omparator (e.g., ampicillin-probenecid or penicillin G), O utcome (microbiological cure rates at follow-up), and T imeframe (7–14 days post-treatment) . Include stratification for antibiotic sensitivity (e.g., MIC thresholds) and rectal infections in female participants, as these factors influence outcomes .

Q. What methodologies are used to determine MIC values for pivampicillin-brobactam against resistant bacterial strains?

Use standardized broth microdilution or agar dilution methods per CLSI guidelines. For pivampicillin, test its active metabolite (ampicillin) against clinical isolates, with brobactam at fixed concentrations (e.g., 4 µg/mL). Include quality control strains (e.g., E. coli ATCC 25922) and report MIC50/MIC90 values. Note: In pivampicillin-probenecid studies, MICs >3 µg ampicillin/mL correlated with treatment failure, emphasizing the need for susceptibility testing .

Advanced Research Questions

Q. How do bacterial resistance mechanisms impact the efficacy of pivampicillin-brobactam, and how can these be modeled experimentally?

Resistance may arise from altered PBPs, efflux pumps, or β-lactamase overexpression. To model this, induce resistance in vitro via serial passaging of strains (e.g., Neisseria gonorrhoeae) under sub-inhibitory pivampicillin-brobactam concentrations. Use whole-genome sequencing to identify mutations in penA (PBP2) or β-lactamase genes. Compare MIC shifts and correlate with genomic data .

Q. What pharmacokinetic challenges arise when measuring pivampicillin-brobactam plasma concentrations, and how can these be addressed?

Pivampicillin rapidly converts to ampicillin (99% within 15 minutes), requiring timed blood sampling (e.g., at 1 hour post-dose) to capture peak concentrations. However, prolonged absorption phases (e.g., 8–10 hours) are critical for efficacy but were not measured in early trials due to logistical constraints . Modern studies should use HPLC-MS/MS for simultaneous quantification of pivampicillin, ampicillin, and brobactam, with population pharmacokinetic modeling to estimate AUC/MIC ratios .

Q. Why was brobactam discontinued despite promising in vitro data, and what lessons apply to translational research?

Brobactam demonstrated superior β-lactamase inhibition compared to clavulanic acid in vitro but faced developmental discontinuation due to limited clinical superiority over existing inhibitors (e.g., sulbactam) and commercial prioritization . Researchers should critically evaluate translational gaps: optimize pharmacokinetic synergy (e.g., co-formulation stability), conduct dose-ranging studies, and assess cost-effectiveness early in development .

Q. How can contradictory efficacy data between pivampicillin-brobactam and other β-lactam combinations be reconciled?

For example, pivampicillin-probenecid showed higher cure rates (p<0.001) than ampicillin-probenecid in gonorrhea trials , but brobactam’s discontinuation complicates direct comparisons. Reconcile contradictions by meta-analyzing trial designs: assess differences in dosing (single vs. split doses), patient demographics (e.g., rectal infections), and β-lactamase prevalence in bacterial populations . Sensitivity analyses should control for MIC distributions and pharmacokinetic variability.

Methodological Recommendations

- For MIC Studies : Include comparator β-lactams (e.g., penicillin G) and stratify data by bacterial subpopulations (e.g., strains with reduced benzyl-penicillin sensitivity) .

- For Clinical Trials : Use adaptive designs to adjust brobactam dosing based on interim pharmacokinetic/pharmacodynamic analyses .

- For Resistance Modeling : Combine genomic and phenotypic data to map resistance pathways, informing stewardship strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.